Product packaging for (1-Fluorovinyl)methyldiphenylsilane(Cat. No.:CAS No. 257610-49-4)

(1-Fluorovinyl)methyldiphenylsilane

Cat. No.: B1593031
CAS No.: 257610-49-4
M. Wt: 241.35 g/mol
InChI Key: IZURIXJPHMNMLJ-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, possess unique chemical and physical properties that make them invaluable in a multitude of applications. The high electronegativity and small size of the fluorine atom impart significant changes to a molecule's polarity, lipophilicity, metabolic stability, and binding affinity. Consequently, fluorinated compounds are integral to the pharmaceutical and agrochemical industries. An estimated 20% of all pharmaceuticals contain fluorine, including blockbuster drugs such as the antidepressant fluoxetine (B1211875) and the cholesterol-lowering medication atorvastatin. In materials science, the strength of the carbon-fluorine bond contributes to the high thermal and chemical stability of fluoropolymers like Polytetrafluoroethylene (PTFE).

Overview of Organosilicon Reagents in Modern Organic Synthesis

Organosilicon reagents have become indispensable in contemporary organic synthesis due to their versatility, low toxicity, and the unique reactivity of the carbon-silicon bond. These compounds serve a wide array of functions, acting as protecting groups, reaction intermediates, and precursors to various functional groups. The stability of organosilanes allows for their tolerance of a broad range of reaction conditions, while the ability of silicon to stabilize adjacent carbanions and carbocations has been exploited in numerous synthetic methodologies. Furthermore, silicon-based cross-coupling reactions, such as the Hiyama coupling, provide a powerful means of forming carbon-carbon bonds.

Historical Context and Development of (1-Fluorovinyl)methyldiphenylsilane as a Synthetic Building Block

The development of this compound as a key synthetic building block is intrinsically linked to the pioneering work of Professor Takeshi Hanamoto and his research group. Recognizing the synthetic potential of a stable yet reactive fluorovinyl anion equivalent, Hanamoto and colleagues embarked on the design and synthesis of this novel reagent. Their research, particularly in the early 2000s, established the utility of this compound in a variety of carbon-carbon bond-forming reactions.

A significant breakthrough was the development of a cesium fluoride-assisted cross-coupling reaction of this compound with aryl halides and triflates. acs.orgnih.gov This method, often carried out in the presence of a palladium catalyst and a copper(I) co-catalyst, allows for the efficient synthesis of 1-fluorovinylarenes, which are valuable precursors for various fluorinated compounds. acs.orgnih.gov The reaction tolerates a wide range of functional groups, highlighting the versatility of the silane (B1218182) reagent. acs.orgnih.gov This seminal work demonstrated that this compound could serve as a practical and effective nucleophilic fluorovinylating agent, opening new avenues for the synthesis of complex fluorinated molecules. Further research has expanded its application, for instance, in the preparation of fluoro C-glycosyl asparagine from C-formyl glucoside through fluorovinylation and a subsequent Claisen rearrangement, showcasing its utility in the synthesis of modified amino acids. chemicalbook.com

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. Its stability under standard conditions, coupled with its specific reactivity, makes it a valuable reagent in the synthetic chemist's toolbox.

PropertyValue
Molecular Formula C₁₅H₁₅FSi
Molecular Weight 242.37 g/mol
Appearance Colorless to Almost colorless clear liquid
Purity (GC) >96.0%
Specific Gravity (20/20) 1.06
Refractive Index 1.56
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)
CAS Number 257610-49-4

Data sourced from commercial supplier specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14FSi B1593031 (1-Fluorovinyl)methyldiphenylsilane CAS No. 257610-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoroethenyl-methyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FSi/c1-13(16)17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMIUWHXFMPYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257610-49-4
Record name (1-Fluorovinyl)methyldiphenylsilane
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Synthetic Methodologies for 1 Fluorovinyl Methyldiphenylsilane

Established Synthetic Pathways for (1-Fluorovinyl)methyldiphenylsilane

The primary and most well-documented methods for the synthesis of this compound have been pioneered by Hanamoto and his collaborators. These methods primarily revolve around the reaction of silyllithium reagents with fluorinated alkene precursors.

Synthetic Routes from Fluorinated Alkene Precursors

The most direct and efficient synthesis of this compound involves the reaction of a silyl (B83357) anion with a readily available fluorinated two-carbon building block. rsc.org A key precursor in this methodology is 1,1-difluoroethene.

The reaction involves the in situ generation of methyldiphenylsilyllithium, which then acts as a nucleophile, attacking the 1,1-difluoroethene. This is followed by the elimination of a fluoride (B91410) ion to yield the desired this compound. A typical procedure involves the reaction of methyldiphenylsilyllithium with an excess of 1,1-difluoroethene in a suitable solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.

A foundational one-step synthesis was reported that proceeds via the reaction of methyldiphenylsilyllithium with 1,1-difluoroethylene. rsc.org This method provides the target compound in good yields.

PrecursorReagentSolventYield (%)Reference
1,1-DifluoroethyleneMethyldiphenylsilyllithiumTHFGood rsc.org

Utilization of Halosilanes in this compound Preparation

While direct reaction with fluorinated alkenes is prevalent, the generation of the key silyllithium reagent originates from the corresponding halosilane. Specifically, methyldiphenylchlorosilane serves as the starting material for the generation of methyldiphenylsilyllithium. This is typically achieved by reacting the chlorosilane with lithium metal in a solvent like THF. The resulting silyllithium species is then used immediately in the subsequent reaction with the fluorinated alkene.

Advanced Synthetic Approaches to this compound and Derivatives

While the silyllithium-based approach is well-established, research into alternative and potentially more versatile methods continues. One such advanced approach involves the use of organometallic reagents other than organolithiums to achieve the desired transformation.

Further research by Hanamoto and coworkers has expanded on the utility of this compound as a monofluorovinylating agent. st-andrews.ac.uk While not a direct synthesis of the silane (B1218182) itself, these studies underscore its importance and the ongoing interest in its preparation and application.

Considerations for Practical Synthesis and Industrial Applications

For any synthetic methodology to be considered practical for larger-scale or industrial production, several factors must be taken into account. These include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency and yield of the process, and the ease of purification of the final product.

The established synthesis of this compound from 1,1-difluoroethylene and methyldiphenylchlorosilane utilizes relatively accessible starting materials. However, the use of lithium metal and the generation of highly reactive organolithium species require stringent anhydrous and inert atmosphere conditions, which can pose challenges for large-scale production. The handling of gaseous 1,1-difluoroethylene also requires specialized equipment.

Currently, this compound is commercially available from several chemical suppliers, indicating that viable manufacturing processes exist. chemrxiv.orgnih.govmoehs.com These operations likely employ optimized and scalable versions of the reported laboratory procedures. The compound is primarily used as a reagent in research and development for the synthesis of more complex fluorinated molecules. chemrxiv.orgchemicalbook.com Its application as a fluorovinylating agent for carbonyl compounds to produce fluoroallylic alcohols highlights its utility in organic synthesis. rsc.org

Information regarding specific pilot plant or large-scale industrial production processes for this compound is not widely published in the public domain. However, the availability of the compound for research purposes suggests that the synthetic challenges are manageable on a commercial scale.

Reactivity Profiles and Mechanistic Studies of 1 Fluorovinyl Methyldiphenylsilane

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the activation of (1-Fluorovinyl)methyldiphenylsilane has been a subject of detailed investigation. These studies have delineated the optimal conditions for achieving efficient cross-coupling and have provided insights into the factors governing the reaction's scope and success.

The reaction of this compound with aryl halides is a primary method for the synthesis of (1-fluorovinyl)arenes. The choice of the halide and the reaction conditions are critical determinants of the reaction's outcome.

The cross-coupling reaction between this compound and aryl iodides proceeds efficiently under specific catalytic conditions. acs.orgnih.gov Research has shown that the reaction gives good yields when conducted in the presence of a catalytic system composed of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Copper(I) iodide (CuI). nih.govacs.org The transformation is typically carried out in polar aprotic solvents such as N,N-Dimethylformamide (DMF), 1,3-Dimethyl-2-imidazolidinone (DMI), Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP). nih.govacs.org

A key advantage of this methodology is its tolerance for a wide array of functional groups on the aryl iodide. nih.govacs.org The reaction proceeds smoothly without compromising nitro, ester, ketone, and ether moieties, highlighting the mild nature of the conditions. acs.orgnih.govacs.org This broad scope makes it a highly versatile tool for the late-stage functionalization of complex molecules.

Table 1: Reaction Conditions for Cross-Coupling with Aryl Iodides

ParameterCondition
Silane (B1218182) Reagent This compound
Electrophile Aryl Iodides
Palladium Catalyst Pd(PPh₃)₄
Co-catalyst CuI
Activator Cesium Fluoride (B91410) (CsF)
Solvent DMF, DMI, DMA, or NMP

In comparative studies, aryl iodides have proven to be superior coupling partners to aryl bromides in this reaction. acs.orgnih.govacs.org When aryl bromides are used, the reactions tend to be less effective. acs.org For instance, the coupling of this compound with 4'-bromoacetophenone (B126571) resulted in the desired product with low selectivity under the standard conditions optimized for aryl iodides. acs.org

To achieve better results with aryl bromides, modifications to the reaction conditions are necessary. Increasing the amount of the CuI co-catalyst can improve both the yield and the selectivity of the coupling. acs.org Another strategy involves increasing the stoichiometry of the silane reagent relative to the aryl bromide, which can drive the reaction to completion with perfect selectivity. acs.org Despite these adjustments, the inherent reactivity difference underscores the preference for aryl iodides for more efficient and cleaner transformations. The greater availability of aryl bromides, however, provides a strong incentive for the continued optimization of their use in this coupling reaction. acs.org

In the context of the reaction with this compound, the presence of CuI is essential for achieving high yields when coupling with aryl iodides. nih.govacs.org Its importance is even more pronounced in the reaction with aryl bromides, where increasing the concentration of CuI was found to enhance both the yield and selectivity. acs.org This suggests that the copper(I) species may be involved in the transmetalation step of the catalytic cycle, potentially forming a more reactive organocopper intermediate that more readily transfers the 1-fluorovinyl group to the palladium center.

The scope of the coupling reaction extends beyond aryl halides to include aryl triflates. nih.govacs.org These substrates, which are readily prepared from phenols, represent an important class of electrophiles. The cross-coupling of this compound with aryl triflates was successfully achieved under conditions similar to those used for aryl halides, but with a critical modification: the addition of tetrabutylammonium (B224687) iodide (n-Bu₄NI). acs.orgnih.govacs.org The necessity of this additive suggests a change in the mechanism, possibly involving an in-situ conversion of the triflate to a more reactive iodide species or a direct role of the iodide ion in the catalytic cycle.

The cross-coupling reaction is described as being Cesium Fluoride (CsF)-assisted, indicating that CsF plays a pivotal role as an activator. acs.orgnih.govacs.org In palladium-catalyzed cross-coupling reactions involving organosilanes, a fluoride source is commonly required to activate the silicon reagent.

Proposed Catalytic Cycles: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgwikipedia.org

Oxidative Addition: The cycle typically initiates with the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halide bond, leading to the formation of a palladium(II) intermediate. libretexts.orglibretexts.org This process is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: In the subsequent transmetalation step, the organic group from an organometallic co-reagent, in this case, the (1-fluorovinyl) group from a derivative of this compound, is transferred to the palladium(II) center. libretexts.orgwikipedia.org This step usually requires the presence of a base to facilitate the transfer of the organic moiety. wikipedia.orgnih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.orglibretexts.org

While the general principles of these steps apply to reactions involving this compound, the specific nature of the fluorovinyl moiety can influence the kinetics and stereochemical outcome of the reaction.

Mizoroki-Heck Reactions

The Mizoroki-Heck reaction is a powerful method for the arylation of olefins. acs.org The reaction of this compound in this context provides a route to stereodefined fluorinated styrenes.

The Mizoroki-Heck reaction between this compound and various aryl iodides has been shown to produce (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilanes with excellent stereoselectivity. acs.orgacs.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst. acs.orgnih.gov The high (E)-stereoselectivity is attributed to the steric influence of the bulky methyldiphenylsilyl group, which directs the incoming aryl group to the trans position. acs.org This stereochemical outcome is a result of a stable conformer adopted prior to the required syn-elimination of the palladium hydride species. acs.org

The efficiency and stereoselectivity of the Mizoroki-Heck reaction of this compound are significantly influenced by the catalytic system and additives employed. A common and effective catalytic system consists of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor. acs.orgnih.govmdpi.com

Additives play a crucial role in the reaction's success. Silver carbonate (Ag₂CO₃) is often used as a base and halide scavenger. acs.orgmdpi.comresearchgate.net The addition of 4 Å molecular sieves (MS 4 Å) has also been found to be beneficial, likely by removing water from the reaction mixture, which can interfere with the catalytic cycle. acs.orgnih.govresearchgate.net The combination of Pd(OAc)₂, Ag₂CO₃, and MS 4 Å in a solvent like 1,4-dioxane (B91453) has proven to be a robust system for this transformation. acs.orgnih.govresearchgate.net

Table 1: Mizoroki-Heck Reaction of this compound with Aryl Iodides
Aryl IodideCatalyst SystemSolventYield (%)Stereoselectivity (E:Z)Reference
IodobenzenePd(OAc)₂, Ag₂CO₃, MS 4 Å1,4-DioxaneHighExcellent acs.orgacs.org
4-IodotoluenePd(OAc)₂, Ag₂CO₃, MS 4 Å1,4-DioxaneGood to HighExcellent acs.org
4-IodoanisolePd(OAc)₂, Ag₂CO₃, MS 4 Å1,4-DioxaneGood to HighExcellent acs.org
Methyl 4-iodobenzoatePd(OAc)₂, Ag₂CO₃, MS 4 Å1,4-Dioxane99%Excellent acs.org

A key advantage of using this compound is that the resulting (E)-β-aryl-(α-fluorovinyl)methyldiphenylsilane products can be readily converted to the corresponding β-fluorostyrene derivatives. acs.org This transformation is achieved through a desilylation-protonation reaction. acs.org This two-step sequence, Mizoroki-Heck reaction followed by desilylation, provides a valuable synthetic route to stereochemically pure fluorostyrenes. acs.org

Transmetalation Reactions Involving this compound

Beyond its direct use in coupling reactions, this compound can serve as a precursor to other valuable organometallic reagents through transmetalation.

Other Reactivity Pathways and Functional Group Transformations

Detailed studies on the direct reactions of this compound with a wide array of nucleophiles such as peroxides, halides, amines, and nitro groups are not extensively reported in the available literature. However, its utility in the synthesis of other functionalized molecules provides insight into its reactivity.

One notable transformation is the synthesis of (1-Fluorovinyl) phenyl sulfoxide (B87167). This indicates that while a direct reaction with a sulfoxide as a nucleophile might not be the primary pathway, the (1-fluorovinyl)silyl moiety can be converted to a sulfoxide-containing compound through a multi-step process.

The general reactivity of fluorinated alkenes suggests that they can be susceptible to nucleophilic attack, particularly under conditions that favor the displacement of the fluorine atom or addition across the double bond. The electron-withdrawing nature of the fluorine atom can render the vinylic carbon atoms electrophilic. However, without specific experimental data for this compound, any discussion on its reactions with the aforementioned nucleophiles remains speculative. The cross-coupling reactions with aryl iodides have been shown to proceed smoothly, indicating compatibility with iodide under those specific catalytic conditions, though this is not a direct reaction with iodide as a nucleophile. nih.gov

This compound has demonstrated excellent compatibility with a variety of functional groups in the substrates of palladium-catalyzed cross-coupling reactions. This tolerance is a significant advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Specifically, in the cesium fluoride-assisted cross-coupling reaction with aryl iodides and triflates, a range of functional groups on the aromatic ring of the coupling partner are well-tolerated. nih.gov These include electron-withdrawing groups like nitro, ester, and ketone functionalities, as well as electron-donating ether groups. nih.gov The mild reaction conditions contribute to this broad functional group tolerance. nih.gov

The successful coupling of aryl halides bearing these functionalities highlights the chemoselectivity of the palladium-catalyzed process, where the carbon-halogen bond is selectively activated over other potentially reactive sites within the substrate.

Table 1: Compatibility of Functional Groups in the Palladium-Catalyzed Cross-Coupling of this compound with Substituted Aryl Iodides nih.gov

Functional Group on Aryl IodideTolerance
Nitro (NO₂)Tolerated
Ester (CO₂R)Tolerated
Ketone (COR)Tolerated
Ether (OR)Tolerated

This compatibility underscores the synthetic utility of this compound as a versatile building block for the introduction of the 1-fluorovinyl group into complex organic molecules.

Applications of 1 Fluorovinyl Methyldiphenylsilane in Synthetic Chemistry

General Utility as a Reactive Cross-Coupling Reagent

(1-Fluorovinyl)methyldiphenylsilane serves as an effective nucleophilic component for the 1-fluorovinyl group in cross-coupling reactions. Research has demonstrated its successful application in cesium fluoride (B91410) (CsF) assisted cross-coupling with various electrophilic partners, including aryl halides and aryl triflates. The reaction with aryl iodides, in particular, proceeds smoothly to generate the corresponding (1-fluorovinyl)arenes in good yields.

These transformations are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) iodide (CuI) co-catalyst. The choice of an aprotic polar solvent, such as DMF, DMI, DMA, or NMP, is critical for the reaction's success. A key advantage of this methodology is its tolerance for a variety of functional groups on the aromatic ring, including nitro, ester, ketone, and ether groups, which remain intact under the mild reaction conditions. While aryl iodides are the preferred coupling partners, the reaction also proceeds with aryl triflates when an additive like tetrabutylammonium (B224687) iodide is included.

Table 1: Cross-Coupling Reaction Conditions

Component Details Reference
Silane (B1218182) Reagent This compound nih.gov, nih.gov
Coupling Partners Aryl Iodides, Aryl Bromides, Aryl Triflates nih.gov, nih.gov
Promoter/Activator Cesium Fluoride (CsF) nih.gov, nih.gov
Catalyst System Pd(PPh₃)₄ and Copper(I) Iodide (CuI) nih.gov, nih.gov
Solvents DMF, DMI, DMA, NMP (Aprotic Polar) nih.gov, nih.gov

| Additive (for Triflates) | Tetrabutylammonium Iodide (n-Bu₄NI) | nih.gov, nih.gov |

Synthesis of Fluorinated Alkenes and Organofluorine Compounds

The primary utility of this compound is as a monofluorovinylating agent. Its cross-coupling reactions provide a direct and reliable method for synthesizing 1-fluoro-1-alkenes, a class of compounds that are of significant interest but can be challenging to prepare. The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties. Therefore, reagents that facilitate the controlled installation of fluorine atoms or fluorinated groups are highly valuable.

The synthesis of (1-fluorovinyl)arenes via the palladium-catalyzed cross-coupling reaction is a prime example of this application. nih.govnih.gov This method contributes to the growing toolbox available to chemists for constructing valuable organofluorine compounds, which are staples in modern chemical innovation. acs.orgnih.gov The development of efficient strategies for creating fluorinated olefins, such as monofluoroalkenyl arenes, is crucial across diverse fields, including drug development and materials chemistry. acs.orgnih.gov

Construction of Complex Molecular Architectures and Carbon-Carbon Double Bonds

The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis. This compound provides a reliable method for constructing a specific type of carbon-carbon double bond—one that incorporates a fluorine atom. This is achieved through the cross-coupling strategies discussed previously, effectively uniting the fluorovinyl unit with various molecular scaffolds. nih.govnih.gov

A notable example of its use in building complex structures is in the preparation of fluoro C-glycosyl asparagine. chemicalbook.com In this synthesis, the silane reagent is used to introduce the fluorovinyl group onto a C-formyl glucoside. This fluorovinylation step, followed by a Claisen rearrangement, allows for the construction of the α-amino acid moiety, demonstrating the reagent's utility in synthesizing intricate and biologically relevant molecules. chemicalbook.com

Precursor for Fluorinated Cyclopropanes

While not a direct cyclopropanating agent itself, this compound is a key precursor to the substrates used in fluorinated cyclopropane (B1198618) synthesis. The fluorinated alkenes produced from the silane reagent are ideal starting materials for cyclopropanation reactions.

Fluorinated cyclopropanes are highly sought-after structural motifs, particularly in drug discovery. nih.govutdallas.edu The combination of a rigid cyclopropane ring and the unique properties of fluorine can favorably influence a molecule's pharmacokinetic profile, metabolic stability, and cell permeability. nih.govutdallas.edu Synthetic methods have been developed to convert mono-fluorinated alkenes into the corresponding mono-fluorinated cyclopropanes. nih.gov For instance, strategies involving Michael-initiated ring closure (MIRC) reactions and biocatalytic approaches using engineered enzymes have been employed to transform fluorinated alkenes into these valuable three-membered rings. nih.govresearchgate.net Therefore, the silane reagent plays a critical enabling role by providing access to the necessary fluorinated alkene building blocks.

Relevance in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The incorporation of fluorine is a common strategy in the design of modern pharmaceuticals and agrochemicals. utdallas.edu this compound is relevant to this field as it facilitates the synthesis of key fluorinated intermediates.

The fluorinated cyclopropanes derived from its alkene products are described as highly desirable pharmacophores. nih.govutdallas.edu Furthermore, the successful synthesis of a fluoro C-glycosyl asparagine derivative highlights its direct application in creating complex building blocks analogous to those used in pharmaceuticals. chemicalbook.com The general class of organofluorine compounds, made accessible by this reagent, is of paramount importance to the life sciences, with applications as bioisosteres and active ingredients in numerous drug candidates. nih.govutdallas.edu

Potential Applications in Material Science

The unique electronic properties imparted by the fluorine atom also make organofluorine compounds attractive targets for material science. Commercial suppliers identify this compound as having potential use in this area, particularly in the development of fluorescent materials. chemscene.com

Development of Fluorescent Materials

The development of novel fluorescent materials is a significant area of research. Organofluorine compounds are known to have applications in this field, including in the design of Organic Light Emitting Diodes (OLEDs) and materials exhibiting aggregation-induced emission. acs.orgchemscene.com While specific studies detailing the direct conversion of this compound into a finished fluorescent material are not prominent, its role as a precursor to fluorinated aromatic systems (fluorovinyl arenes) is significant. These products are precisely the types of structures often investigated for fluorescent properties, suggesting the silane is a valuable tool for creating and testing new candidates for advanced materials. acs.orgchemscene.com

Incorporation into Fluorine-Containing Organosilicon Polymers

The unique structure of this compound, featuring a reactive fluorovinyl group directly attached to a silicon atom bearing both methyl and phenyl substituents, makes it a promising monomer for the synthesis of novel fluorine-containing organosilicon polymers. The incorporation of this monomer into a polymer backbone can impart a combination of desirable properties, including thermal stability, chemical resistance, and low surface energy, characteristic of both fluoropolymers and organosilicon materials. The polymerization of this compound can be approached through several synthetic strategies, primarily involving radical and anionic polymerization mechanisms.

Research into the polymerization of vinylsilanes and fluorinated vinyl monomers provides a foundation for understanding the potential reactivity of this compound. The electron-withdrawing nature of the fluorine atom, combined with the electronic effects of the methyldiphenylsilyl group, influences the electron density of the vinyl double bond, thus determining its susceptibility to different polymerization techniques.

Studies on the reactions of fluoroalkanoyl peroxides with vinylsilanes have demonstrated the formation of fluorine-containing organosilicon oligomers through a free-radical addition mechanism. This suggests that this compound could undergo radical polymerization, initiated by common radical initiators, to yield polymers with a poly(ethylene) backbone decorated with methyldiphenylsilyl and fluorine side groups. The general process involves the generation of a primary radical that adds to the vinyl group, followed by propagation and termination steps. wikipedia.org

Alternatively, anionic polymerization is a powerful technique for monomers with electron-deficient double bonds. youtube.com The presence of the electronegative fluorine atom on the vinyl group of this compound may render it susceptible to anionic attack by initiators like alkyllithium compounds. libretexts.org Anionic polymerization often proceeds in a "living" manner, which allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the synthesis of complex architectures like block copolymers. wikipedia.org The stability of the propagating carbanion is a critical factor, and it is influenced by the substituents on the vinyl group. libretexts.org

The properties of the resulting fluorine-containing organosilicon polymers are anticipated to be a synergistic combination of their constituent parts. The fluorinated side chains would be expected to lower the surface energy of the material, leading to hydrophobic and oleophobic properties. The organosilicon component, particularly the phenyl groups, can enhance thermal stability and solubility in organic solvents.

While specific experimental data on the polymerization of this compound is not extensively detailed in publicly available literature, the table below illustrates typical research findings for the synthesis of related fluorine-containing organosilicon oligomers, which could be considered as model systems.

Research Findings: Synthesis of Fluorine-Containing Organosilicon Oligomers

The following table presents data from a study on the synthesis of fluorine-containing organosilicon oligomers through the reaction of fluoroalkanoyl peroxides with vinylsilanes. This provides insight into the reaction conditions and yields that might be expected in similar free-radical-initiated processes.

Table 1: Synthesis of Fluorine-Containing Organosilicon Oligomers via Radical Addition

Fluoroalkanoyl PeroxideVinylsilaneMolar Ratio (Peroxide:Silane)Reaction Time (h)ProductYield (%)
Perfluorobutyryl peroxideTrimethoxyvinylsilane1:210C₃F₇[CH₂CHSi(OMe)₃]ₓ85
Perfluorobutyryl peroxideTriethoxyvinylsilane1:210C₃F₇[CH₂CHSi(OEt)₃]ₓ82
Perfluorobutyryl peroxideVinyldimethylphenylsilane1:210C₃F₇[CH₂CHSiMe₂Ph]ₓ75
Perfluorooctanoyl peroxideTrimethoxyvinylsilane1:210C₇F₁₅[CH₂CHSi(OMe)₃]ₓ78

Data adapted from a study on the synthesis of fluorine-containing organosilicon oligomers.

Spectroscopic Characterization Methodologies in Research on 1 Fluorovinyl Methyldiphenylsilane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of (1-Fluorovinyl)methyldiphenylsilane. A combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The methyl group attached to the silicon atom is expected to appear as a sharp singlet. The two phenyl groups will produce a complex multiplet pattern in the aromatic region of the spectrum. The most characteristic signals are those of the vinylic protons. Due to coupling with the fluorine atom, these signals are split into doublets. The magnitude of the coupling constants (J-values) is diagnostic for the relative positions of the hydrogen and fluorine atoms.

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The carbon of the methyl group will appear at a characteristic chemical shift. The carbons of the two phenyl rings will show several signals in the aromatic region. The carbons of the fluorovinyl group are particularly informative. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other vinylic carbon will also show a smaller two-bond carbon-fluorine coupling (²JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected for the fluorine atom. This signal will be split by the geminal and cis/trans vinylic protons, resulting in a doublet of doublets. The chemical shift of this signal is characteristic of a fluorine atom on a vinylic carbon.

²⁹Si NMR Spectroscopy: While less common, ²⁹Si NMR spectroscopy can directly probe the silicon environment. A single resonance is expected for the silicon atom in this compound. The chemical shift of this signal provides information about the electronic environment around the silicon atom, influenced by the attached methyl, phenyl, and fluorovinyl groups.

The following table summarizes the expected NMR spectroscopic data for this compound based on analysis of related compounds and general spectroscopic principles.

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~7.6-7.3Multiplet-Phenyl-H
~5.9Doublet of doubletsgeminal JHF, cis/trans JHHVinyl-H
~0.8Singlet-Si-CH₃
¹³C~170Doublet¹JCF ≈ 290-300C=C-F
~135-128Multiplet-Phenyl-C
~122Doublet²JCFC=C-F
~ -5Singlet-Si-CH₃
¹⁹F~ -100 to -120Doublet of doubletsgeminal JFH, cis/trans JFHC=C-F
²⁹Si~ -10 to -20--Si

Note: The values in this table are estimates based on data from structurally similar compounds and established NMR spectroscopic principles. Actual experimental values may vary.

Other Relevant Spectroscopic Techniques for Elucidation of Molecular Structures

While NMR provides the primary structural proof, other spectroscopic methods offer complementary and confirmatory data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations. For this compound, key absorption bands would be expected for the C=C stretching of the vinyl group, the C-F stretching vibration, the Si-C bond, and the characteristic absorptions of the phenyl and methyl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula C₁₅H₁₅FSi. The fragmentation pattern would likely show the loss of characteristic fragments such as the methyl group, phenyl groups, or the fluorovinyl moiety, further corroborating the proposed structure.

The table below outlines the expected data from these techniques.

Technique Expected Data Interpretation
Infrared (IR) Spectroscopy~1640 cm⁻¹C=C stretch (vinyl)
~1100-1000 cm⁻¹C-F stretch
~1430, 1120 cm⁻¹Si-Phenyl stretch
~1250 cm⁻¹Si-CH₃ stretch
Mass Spectrometry (MS)m/z = 242Molecular Ion (M⁺)
m/z = 227[M - CH₃]⁺
m/z = 165[M - C₆H₅]⁺
m/z = 139[M - C₈H₇F]⁺

Note: The values in this table are based on typical ranges for the indicated functional groups and predicted fragmentation patterns.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthetic utility of (1-Fluorovinyl)methyldiphenylsilane is intrinsically linked to the development of efficient catalytic systems that promote its reactivity. A significant breakthrough has been the cesium fluoride (B91410) (CsF)-assisted cross-coupling reaction with aryl halides and aryl triflates. rsc.orgnih.gov This reaction typically employs a dual catalytic system, leveraging the synergistic effects of a palladium complex and a copper(I) co-catalyst to achieve high yields of the desired (1-fluorovinyl)arenes. rsc.org

Research has demonstrated that the combination of Pd(PPh₃)₄ and CuI is highly effective for the coupling of this compound with aryl iodides. rsc.orgnih.gov The reaction proceeds smoothly in polar aprotic solvents such as DMF, DMI, DMA, and NMP. rsc.orgnih.gov These conditions have been shown to be tolerant of a variety of functional groups on the aromatic ring, including nitro, ester, ketone, and ether moieties, highlighting the mildness and broad applicability of the catalytic system. rsc.orgnih.gov For less reactive coupling partners like aryl triflates, the addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (n-Bu₄NI), has been found to be beneficial. rsc.orgnih.gov

Further investigations have explored the Mizoroki-Heck reaction of this compound with aryl iodides, expanding the repertoire of palladium-catalyzed transformations for this valuable reagent. nih.gov

Interactive Table: Catalytic Systems for the Cross-Coupling of this compound

Coupling PartnerPalladium CatalystCo-catalyst / AdditiveSolventKey FindingsReference
Aryl IodidesPd(PPh₃)₄CuIDMF, DMI, DMA, NMPGood to excellent yields, high functional group tolerance. rsc.orgnih.gov
Aryl BromidesPd(PPh₃)₄CuIDMFLower yields compared to aryl iodides. rsc.orgnih.gov
Aryl TriflatesPd(PPh₃)₄CuI, n-Bu₄NIDMFRequires an additive for efficient reaction. rsc.orgnih.gov

Exploration of Undiscovered Reaction Pathways and Transformations

While cross-coupling reactions have been the primary focus, the unique structure of this compound presents opportunities for exploring novel reaction pathways. The presence of a polarized carbon-carbon double bond, a carbon-fluorine bond, and a carbon-silicon bond in close proximity suggests a rich and varied reactivity profile that is yet to be fully tapped.

The established cross-coupling reactions themselves represent a significant transformation, converting a silyl-activated fluorovinyl group into a direct C-C bond with an aromatic ring. rsc.orgnih.gov This transformation proceeds via a catalytic cycle that is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the activated fluorovinylsilane, and concluding with reductive elimination to afford the product and regenerate the catalyst. nih.gov The role of cesium fluoride is crucial in activating the organosilane, likely forming a hypervalent silicate (B1173343) species that facilitates the transmetalation step. nih.gov

Future research is anticipated to move beyond these established pathways. For instance, the electron-deficient nature of the fluorinated alkene could render it susceptible to nucleophilic attack or cycloaddition reactions under specific catalytic conditions. The development of enantioselective transformations using chiral catalyst systems is another promising avenue that remains largely unexplored.

Expansion of Synthetic Utility to New Classes of Fluorinated Compounds

The primary products of the current reactions, (1-fluorovinyl)arenes, are valuable building blocks in their own right. organic-chemistry.org Monofluoroalkenyl groups are recognized as important bioisosteres of amide bonds, offering a non-hydrolyzable alternative in medicinal chemistry. organic-chemistry.org The synthetic utility of this compound can, therefore, be expanded by considering the subsequent transformations of these fluorinated products into new classes of compounds.

For example, the fluorovinyl moiety could serve as a precursor for the synthesis of complex fluorinated heterocycles. While direct cycloaddition reactions with this compound have not been extensively reported, the resulting (1-fluorovinyl)arenes could be employed in various cyclization strategies. The synthesis of fluorinated heterocycles such as thiophenes, tetrahydropyridazines, and dihydrooxazines is an active area of research, driven by their applications in medicinal chemistry and materials science. nih.govorganic-chemistry.orgnih.gov The development of methodologies that utilize the fluorovinyl group as a handle for constructing these more complex scaffolds would represent a significant expansion of the reagent's utility.

Computational Chemistry and Theoretical Studies on Reactivity and Selectivity

Computational chemistry and theoretical studies offer powerful tools for understanding the underlying mechanisms of reactions involving this compound and for predicting its reactivity. chemrevlett.com While specific computational studies on this exact compound are not yet widely published, density functional theory (DFT) has been extensively used to investigate similar palladium-catalyzed cross-coupling reactions of organosilanes. rsc.org

Such studies can provide detailed insights into the reaction mechanism, including the energetics of the oxidative addition, transmetalation, and reductive elimination steps. nih.gov For instance, computational analysis of palladium-catalyzed silylation reactions has helped to elucidate the role of ligands and additives in promoting the catalytic cycle. rsc.org DFT calculations could be employed to model the transition states of the cesium fluoride-assisted cross-coupling of this compound, helping to explain the observed selectivity and to guide the design of more efficient catalysts. These theoretical approaches can also predict the feasibility of yet-to-be-discovered reaction pathways by calculating their activation barriers. The study of frontier molecular orbitals (HOMO-LUMO) could further illuminate the compound's reactivity profile.

Broader Impact on Organofluorine and Organosilicon Chemistry Research

The development and application of this compound have a notable impact on the fields of both organofluorine and organosilicon chemistry. It provides a reliable and functional-group-tolerant method for the synthesis of monofluoroalkenyl arenes, a class of compounds that are of significant interest in medicinal chemistry and materials science. organic-chemistry.org The global market for fluorinated compounds is substantial, and efficient synthetic methods are highly sought after. organic-chemistry.org

From the perspective of organosilicon chemistry, this reagent adds to the growing toolbox of silicon-based cross-coupling partners. nih.gov Organosilanes are increasingly viewed as practical and less toxic alternatives to other organometallic reagents like those based on tin or boron. nih.gov The work on this compound contributes to the ongoing effort to broaden the scope and utility of silicon-based reagents in complex molecule synthesis. The challenges associated with activating the relatively inert carbon-silicon bond are being overcome through strategies like fluoride activation, as demonstrated in the reactions of this compound. nih.gov This progress not only facilitates the synthesis of valuable fluorinated molecules but also advances the fundamental understanding and application of organosilicon compounds in cross-coupling chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Fluorovinyl)methyldiphenylsilane, and what are their key experimental parameters?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Hirotaki and Hanamoto (2011) demonstrated its preparation through the Mizoroki-Heck reaction with aryl iodides under nitrogen atmosphere, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and cesium fluoride as a base . Key parameters include maintaining anhydrous conditions, reaction time (~24 hours), and stoichiometric ratios (e.g., 1:1.85 ratio of aryl iodide to silane). Characterization typically involves NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy to confirm the fluorovinyl group’s presence .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Structural validation requires a combination of spectral techniques:

  • ¹⁹F NMR : A singlet at ~δ -160 ppm confirms the fluorovinyl moiety.
  • ¹H NMR : Peaks at δ 5.5–6.5 ppm (vinyl protons) and δ 0.5–1.0 ppm (methyl-Si group) are critical .
  • IR Spectroscopy : Absorbances at ~2014 cm⁻¹ (C-F stretching) and 699 cm⁻¹ (Si-Ph vibrations) are diagnostic .
    Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in spectral assignments.

Advanced Research Questions

Q. How can reaction yields of this compound in cross-coupling reactions be optimized?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst Screening : Testing palladium complexes (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to balance activity and cost .
  • Solvent Effects : Polar aprotic solvents like 1,3-dimethylimidazolidin-2-one enhance solubility of aryl iodides .
  • Temperature Gradients : Elevated temperatures (50–80°C) may accelerate coupling but risk fluorovinyl group decomposition. Kinetic monitoring via in-situ IR is recommended .
  • Additives : Copper(I) iodide (0.1 eq.) can suppress side reactions in palladium-catalyzed systems .

Q. How should researchers address contradictions in spectroscopic data for fluorinated silanes?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in ¹⁹F NMR) may arise from:

  • Steric Effects : Bulky substituents on silicon causing restricted rotation. Use variable-temperature NMR to probe dynamic behavior.
  • Impurity Profiles : Trace byproducts (e.g., unreacted aryl iodides) can overlap signals. Purify via column chromatography (hexane/ethyl acetate) and reanalyze .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; fluorinated compounds can penetrate latex .
  • Spill Management : Neutralize spills with calcium carbonate to immobilize reactive silanes .
  • Emergency Procedures : For skin contact, wash with soap/water for 15 minutes; consult a physician if irritation persists .

Q. How can this compound be applied in cross-disciplinary research (e.g., materials science)?

  • Methodological Answer :

  • Polymer Chemistry : Incorporate as a fluorinated monomer to synthesize Si-containing polymers with enhanced thermal stability. Monitor polymerization via GPC and DSC .
  • Surface Functionalization : Use silane’s reactivity to graft fluorinated layers onto silicon wafers; characterize via XPS and contact angle measurements .
  • Medicinal Chemistry : Explore as a bioisostere for carbonyl groups in drug design. Assess metabolic stability via in vitro microsomal assays .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
  • Step 2 : Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight and rule out isotopic interference.
  • Step 3 : Collaborate with computational chemists to model reaction pathways and identify plausible intermediates or side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.